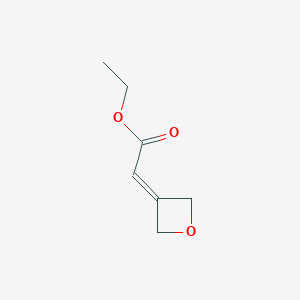

Ethyl 2-(oxetan-3-ylidene)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(oxetan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZGHWOZWYWLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693399 | |

| Record name | Ethyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922500-91-2 | |

| Record name | Ethyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(oxetan-3-ylidene)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-(oxetan-3-ylidene)acetate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

Abstract

This compound is a valuable and versatile building block in modern medicinal chemistry. The incorporation of the strained oxetane ring can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while offering a unique three-dimensional structural motif.[1][2][3] This compound serves as a key intermediate, often utilized as a Michael acceptor, for the synthesis of more complex 3,3-disubstituted oxetanes.[1][4][5] Its relevance is highlighted by its application as a potential CBL-B inhibitor for cancer therapy.[6] This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the mechanistic underpinnings, comparative analysis of methods, and a field-proven experimental protocol.

Introduction to Synthetic Strategy: The Olefination of Oxetan-3-one

The synthesis of this compound is fundamentally an olefination reaction, converting the carbonyl group of oxetan-3-one into the target exocyclic α,β-unsaturated ester. This transformation is most effectively achieved through phosphorus-based olefination chemistry. Two principal methodologies dominate this field: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[7]

The choice between these two powerful methods depends on several factors, including the desired stereoselectivity (though not a factor for this specific product), the reactivity of the starting materials, and, most critically, the ease of purification.[7] This guide will dissect both pathways, providing the causal logic behind procedural choices to empower researchers in their synthetic design.

Pathway I: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[8][9] The reaction involves a triphenylphosphonium ylide, which acts as a carbon nucleophile, attacking the carbonyl carbon.[10][11][12]

Mechanism and Rationale

The synthesis proceeds via a well-established mechanism. The key reagent, a stabilized ylide named ethyl (triphenylphosphoranylidene)acetate, is reacted with oxetan-3-one.[6][13][14][15]

The core mechanistic steps are:

-

[2+2] Cycloaddition: The phosphonium ylide attacks the ketone, proceeding through a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[8][9][10][16]

-

Oxaphosphetane Decomposition: This intermediate is unstable and rapidly decomposes. The thermodynamic driving force is the formation of the exceptionally strong phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide (TPPO).[11][16] This collapse yields the desired alkene, this compound.

Caption: The Wittig reaction mechanism for this compound synthesis.

Practical Considerations

While effective, the Wittig reaction's primary drawback is the formation of triphenylphosphine oxide. TPPO is a high-boiling solid that can be challenging to separate from the desired product, often requiring careful column chromatography for complete removal.[7]

Pathway II: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely adopted modification of the Wittig reaction that addresses its main purification challenge.[17][18] It utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide, and generates a water-soluble phosphate byproduct.[7][17]

Mechanism and Rationale

The HWE reaction provides a more streamlined and efficient route for many applications.

-

Carbanion Formation: A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated by a base (e.g., NaH, DBU) to form a stabilized phosphonate carbanion.[17][19][20]

-

Nucleophilic Addition: This highly nucleophilic carbanion attacks the oxetan-3-one carbonyl, leading to an intermediate that cyclizes to an oxaphosphetane.[17][19]

-

Elimination: Similar to the Wittig pathway, the intermediate collapses. However, the byproduct is a dialkyl phosphate salt, which is typically water-soluble and easily removed during an aqueous workup.[17][18]

A study describes a similar synthesis of the methyl ester analog using methyl-2-(dimethoxyphosphoryl)acetate and DBU as the base, demonstrating the applicability of this method.[4][20]

Practical Advantages

The key advantage of the HWE reaction is the simple removal of the phosphate byproduct by aqueous extraction, which significantly simplifies purification and makes the process more scalable and cost-effective.[7][18] This makes the HWE reaction the preferred method in many industrial and large-scale laboratory settings.

Comparative Analysis: Wittig vs. HWE

The selection of a synthetic route is a critical decision based on a balance of efficiency, cost, and scalability.

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |

| Phosphorus Reagent | Phosphonate ester (e.g., triethyl phosphonoacetate) | Phosphonium ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) |

| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide (TPPO) |

| Purification | Generally straightforward (aqueous extraction)[7][18] | Often requires chromatography to remove solid TPPO[7] |

| Reagent Nucleophilicity | More nucleophilic carbanion[7][17] | Less nucleophilic ylide[7] |

| Reactivity with Ketones | Generally very effective[7] | Can be less effective with sterically hindered ketones[8] |

| Stereoselectivity | Predominantly yields (E)-alkenes with stabilized phosphonates[17] | Yields (E)-alkenes with stabilized ylides[8] |

Validated Experimental Protocol: Wittig Synthesis

The following protocol is a proven, self-validating system for the synthesis of this compound on a laboratory scale, adapted from established literature procedures.[5][6][21]

Reaction Parameters

| Parameter | Value | Source |

| Starting Material 1 | Oxetan-3-one (1.0 eq) | [6] |

| Starting Material 2 | Ethyl (triphenylphosphoranylidene)acetate (1.1 eq) | [6] |

| Solvent | Dichloromethane (DCM) | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Reaction Time | 15 minutes (after warming) | [6] |

| Reported Yield | 79-89% | [5][6] |

Step-by-Step Methodology

Caption: Experimental workflow for the Wittig synthesis of the target compound.

Materials & Equipment:

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Standard glassware for organic synthesis

-

Silica gel for filtration

-

Rotary evaporator

-

Oxetan-3-one

-

Ethyl (triphenylphosphoranylidene)acetate (CAS 1099-45-2)[13]

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate and petroleum ether (or hexanes) for elution

Procedure:

-

Reaction Setup: Charge a dry round-bottom flask with oxetan-3-one (e.g., 500 mg, 6.94 mmol). Dissolve it in anhydrous dichloromethane (15 mL).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (2.66 g, 7.63 mmol, 1.1 equivalents) to the cooled solution in one portion.

-

Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, directly filter the reaction mixture through a short plug of silica gel. Elute with a mixture of 30% ethyl acetate in petroleum ether to separate the product from the triphenylphosphine oxide byproduct.[6][21]

-

Isolation: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to afford this compound as a colorless viscous oil.[6][21]

Characterization Data

The identity and purity of the final compound should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 1.29 (t, 3H), 4.18 (q, 2H), 5.32-5.34 (m, 2H), 5.52-5.54 (m, 2H), 5.64-5.66 (m, 1H) ppm.[6][21]

Conclusion

The synthesis of this compound is readily achievable through standard olefination methodologies. The Wittig reaction provides a rapid and high-yielding route, with a well-documented protocol that is highly reliable on a lab scale.[6][21] For applications requiring greater scalability and simplified purification, the Horner-Wadsworth-Emmons reaction presents a superior alternative due to its water-soluble byproduct.[7][18] The choice of method should be guided by the specific requirements of the research or development program, balancing factors of speed, cost, and ease of handling. This guide provides the necessary technical foundation for scientists to confidently implement either pathway.

References

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Organic Syntheses Procedure. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

This compound (C7H10O3). PubChemLite. [Link]

-

the Wittig reaction. YouTube. [Link]

-

Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF. ResearchGate. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

A Solvent Free Wittig Reaction. University of Illinois Urbana-Champaign. [Link]

-

Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF. ResearchGate. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. University of Missouri-St. Louis. [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed. [Link]

-

This compound. Heterocyclic Compound-Custom Synthesis-Rlavie. [Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. ACS Publications. [Link]

-

Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

-

This compound, 95% | 922500-91-2. J&K Scientific. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

-

Wittig Reaction. Chem-Station Int. Ed. [Link]

-

19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry | OpenStax. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. This compound | 922500-91-2 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 13. guidechem.com [guidechem.com]

- 14. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 15. CAS 1099-45-2: Ethyl triphenylphosphoranylideneacetate [cymitquimica.com]

- 16. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 18. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 19. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 20. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound | 922500-91-2 [amp.chemicalbook.com]

- 22. This compound|CAS 922500-91-2 [rlavie.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(oxetan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(oxetan-3-ylidene)acetate is a unique molecule that has garnered interest in the field of medicinal chemistry. Its structure, which incorporates both an α,β-unsaturated ester and a strained oxetane ring, presents a fascinating case study in physicochemical properties. The oxetane moiety, in particular, is increasingly utilized as a bioisostere for carbonyl and gem-dimethyl groups, often leading to improved metabolic stability and aqueous solubility. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: ethyl 3-oxetanylideneacetate, (Oxetane-3-ylidene)acetic acid ethyl ester[1][2]

-

Molecular Formula: C₇H₁₀O₃[2]

-

Molecular Weight: 142.15 g/mol [3]

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source/Comment |

| Physical Form | Colorless to light yellow viscous oil/liquid | [2][4] |

| Boiling Point | 207.1 °C at 760 mmHg | [5] |

| Melting/Freezing Point | No data available. Predicted to be below room temperature. | [5] |

| Density | 1.228 g/cm³ | [5] |

| Flash Point | 78 °C | [5] |

| Solubility | No quantitative data available. Expected to have moderate solubility in water and good solubility in common organic solvents like ethanol, acetone, and dichloromethane. | The oxetane ring generally enhances aqueous solubility compared to its carbocyclic analogues. |

| pKa | Not available. The α-proton is weakly acidic. | |

| LogP | -0.2 (Predicted) | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.

-

Reported ¹H NMR Data (400 MHz, CDCl₃): [4]

-

δ 1.29 (t, 3H)

-

δ 4.18 (q, 2H)

-

δ 5.32-5.34 (m, 2H)

-

δ 5.52-5.54 (m, 2H)

-

δ 5.64-5.66 (m, 1H)

-

-

Interpretation:

-

The triplet at 1.29 ppm and the quartet at 4.18 ppm are characteristic of an ethyl group (-CH₂CH₃).

-

The multiplets between 5.32 and 5.66 ppm correspond to the vinylic proton and the protons on the oxetane ring.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹³C NMR Chemical Shifts:

-

~14 ppm: -CH₃ of the ethyl group.

-

~60 ppm: -O-CH₂- of the ethyl group.

-

~70-80 ppm: -CH₂- groups of the oxetane ring.

-

~115-125 ppm: Vinylic =CH- carbon.

-

~150-160 ppm: Vinylic =C< carbon.

-

~165-175 ppm: Carbonyl C=O carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

-

Expected Characteristic IR Absorptions:

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl and oxetane groups.

-

~1710-1730 cm⁻¹: Strong C=O stretching vibration of the α,β-unsaturated ester.[7]

-

~1640-1680 cm⁻¹: C=C stretching vibration.

-

~1150-1250 cm⁻¹: C-O stretching vibrations of the ester and oxetane ether linkages.[7]

-

~950-1000 cm⁻¹: Characteristic ring vibrations of the oxetane.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 142.

-

Loss of ethoxy group (-OCH₂CH₃): m/z = 97.

-

Loss of ethyl group (-CH₂CH₃): m/z = 113.

-

McLafferty rearrangement: A characteristic fragmentation for esters, though less likely for α,β-unsaturated esters.

-

Fragments characteristic of the oxetane ring cleavage.

-

Stability and Reactivity

The stability of this compound is influenced by both the oxetane ring and the α,β-unsaturated ester moiety.

-

Oxetane Ring Stability: The 3-substituted oxetane ring is generally considered to be chemically stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strong acidic conditions, a reaction that is often catalyzed by Lewis or Brønsted acids.

-

α,β-Unsaturated Ester Stability: This functional group is susceptible to nucleophilic attack at the β-carbon (Michael addition). It can also undergo hydrolysis under both acidic and basic conditions, although it is generally more stable to hydrolysis than its saturated counterparts. The double bond can also be subject to reduction or oxidation reactions.[8]

-

Storage: For long-term stability, it is recommended to store the compound in a dry, sealed container in a freezer at -20°C.[3]

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing solubility.

Caption: Workflow for determining solubility.

Procedure:

-

Weigh approximately 10 mg of this compound into a clean, dry vial.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane) to the vial.

-

Vortex the mixture vigorously for 1 minute at ambient temperature.

-

Visually inspect the solution against a dark background. A clear, homogeneous solution indicates solubility. The presence of suspended particles or a cloudy appearance indicates partial or no solubility.

-

For a more quantitative measure, a serial dilution approach can be employed to determine the approximate solubility limit.

NMR Sample Preparation and Acquisition

Caption: NMR sample preparation and data acquisition workflow.

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Acquire the ¹H spectrum. Typical parameters for a 400 MHz spectrometer include 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C spectrum. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Caption: Workflow for IR spectroscopy of a liquid sample.

Procedure:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry solvent like dichloromethane.

-

Acquire a background spectrum of the empty instrument.

-

Place a small drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Clean the salt plates thoroughly with a suitable solvent after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: GC-MS analysis workflow.

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Set up the GC-MS instrument with a suitable capillary column (e.g., a non-polar column like DB-5ms or equivalent).

-

A typical temperature program could be: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Set the injector temperature to 250°C and the MS transfer line to 280°C.

-

Set the mass spectrometer to scan in electron ionization (EI) mode at 70 eV over a mass range of m/z 40-400.

-

Inject 1 µL of the sample solution.

-

Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Safety Information

-

Hazard Statements: H302 (Harmful if swallowed).[3]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][9]

-

Signal Word: Warning.[3]

-

Pictograms: GHS07 (Exclamation mark).[3]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of fire, use alcohol-resistant foam, CO₂, or dry powder.[10]

Conclusion

This compound is a molecule with a rich chemical character, defined by the interplay of its α,β-unsaturated ester and oxetane functionalities. This guide has synthesized the available data on its physicochemical properties and provided a framework for its experimental analysis. While some experimental data, particularly for ¹³C NMR, IR, and mass spectrometry, are not yet publicly available, the provided predictions and protocols offer a solid foundation for researchers. As the use of oxetane-containing building blocks in drug discovery continues to grow, a thorough understanding of their physicochemical properties will be paramount to the successful design of new therapeutic agents.

References

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved January 6, 2026, from [Link]

-

Mass spectrum fragmentation of ethyl acetate - Chemistry Stack Exchange. (2024, May 26). Retrieved January 6, 2026, from [Link]

-

Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed. (2008, July 23). Retrieved January 6, 2026, from [Link]

-

Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse - Hilaris Publisher. (n.d.). Retrieved January 6, 2026, from [Link]

-

Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua - SciSpace. (n.d.). Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 6, 2026, from [Link]

-

Chromatograph obtained from GC-MS analysis of FAEEs from a subject with... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). (n.d.). Retrieved January 6, 2026, from [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound - Heterocyclic Compound-Custom Synthesis-Rlavie. (n.d.). Retrieved January 6, 2026, from [Link]

-

FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 6, 2026, from [Link]

-

Ethyl Acetate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 6, 2026, from [Link]

-

Mass fragmentation pattern of identified compounds from ethyl acetate... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Ethyl Acetate - Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

13C-nmr Chemical Shifts of 1, 2, and 3. | Download Table - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 6, 2026, from [Link]

-

Conversion of .alpha.,.beta.-unsaturated esters to their .beta.,.gamma.-unsaturated isomers by photochemical deconjugation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound (C7H10O3) - PubChemLite. (n.d.). Retrieved January 6, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 6, 2026, from [Link]

-

Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Publishing. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 922500-91-2 [rlavie.com]

- 3. This compound | 922500-91-2 [sigmaaldrich.com]

- 4. This compound | 922500-91-2 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 922500-91-2 [amp.chemicalbook.com]

- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)acetate (CAS 922500-91-2)

Author: Gemini, Senior Application Scientist

Introduction: The Emerging Role of an Oxetane Building Block in Medicinal Chemistry

This compound, bearing the CAS number 922500-91-2, is a specialized heterocyclic building block that has garnered increasing interest within the drug discovery landscape. Its structure features a strained four-membered oxetane ring, which imparts unique physicochemical properties that are highly advantageous for modulating the characteristics of bioactive molecules.[1][2] The oxetane motif is recognized as a versatile tool for enhancing aqueous solubility, reducing lipophilicity, and improving metabolic stability when incorporated into drug candidates.[2][3] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, a validated synthesis protocol, spectroscopic characterization, and its applications as a strategic component in modern medicinal chemistry.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective application in synthesis and drug design. This compound is typically supplied as a colorless to light yellow liquid.[4][5] Proper handling and storage are crucial for maintaining its integrity; it should be stored in a freezer under -20°C, sealed in a dry environment.[4][6]

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 922500-91-2 | [7] |

| Molecular Formula | C₇H₁₀O₃ | [4] |

| Molecular Weight | 142.15 g/mol | [4] |

| Boiling Point | 207°C | [4] |

| Density | 1.228 g/cm³ | [4] |

| Flash Point | 78°C | [4] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Storage | Sealed in dry, store in freezer, under -20°C | [4][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following ¹H NMR data has been reported for this compound.

| Data Type | Parameters | Reported Values | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) | δ 1.29 (t, 3H), 4.18 (q, 2H), 5.32-5.34 (m, 2H), 5.52-5.54 (m, 2H), 5.64-5.66 (m, 1H) ppm | [4][7] |

Synthesis Protocol: A Validated Approach

The most common and efficient synthesis of this compound is achieved through a Wittig-type reaction, specifically the Horner-Wadsworth-Emmons reaction. This method involves the reaction of oxetan-3-one with a stabilized phosphorus ylide.[7][8] The following protocol is a self-validating system, providing expected yields and characterization data for verification.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

Oxetan-3-one (1.0 eq)

-

(Ethoxycarbonylmethylene)triphenylphosphine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve oxetan-3-one (e.g., 500 mg, 6.938 mmol) in anhydrous dichloromethane (15.00 mL).[7]

-

Causality: Anhydrous DCM is used as the solvent due to its inertness and ability to dissolve both reactants. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Cooling: Cool the solution to 0 °C using an ice bath.[7]

-

Causality: The initial cooling helps to control the exothermic nature of the Wittig reaction, preventing the formation of byproducts.

-

-

Reagent Addition: Add (ethoxycarbonylmethylene)triphenylphosphine (e.g., 2.659 g, 7.632 mmol) to the cooled solution.[7]

-

Causality: This stabilized ylide is the key reagent that reacts with the ketone (oxetan-3-one) to form the desired alkene product. A slight excess ensures complete conversion of the starting ketone.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 15 minutes.[4][7]

-

Causality: The reaction is typically rapid. Monitoring by Thin Layer Chromatography (TLC) can be performed to confirm the consumption of the starting material.

-

-

Purification: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with a mixture of 30% ethyl acetate in petroleum ether.[4][7]

-

Causality: This step removes the triphenylphosphine oxide byproduct, which is polar and adsorbs onto the silica gel, allowing the less polar product to be eluted.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a colorless viscous oil.[4][7]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a strategic building block in the synthesis of more complex molecules, particularly in the field of drug discovery.

Role as a Bioisostere and Physicochemical Modulator

The oxetane ring is increasingly used by medicinal chemists as a bioisosteric replacement for less favorable functional groups like gem-dimethyl or carbonyl groups.[1][2] This substitution can lead to significant improvements in a compound's drug-like properties:

-

Enhanced Solubility: The polar nature of the oxetane ring can increase the aqueous solubility of a parent molecule, a critical factor for bioavailability.[2]

-

Reduced Lipophilicity (LogD): By replacing lipophilic groups, the oxetane moiety can help to optimize the lipophilicity of a drug candidate, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Metabolic Stability: The oxetane ring can be used to block sites of metabolic degradation within a molecule, thereby increasing its half-life.[2]

-

Three-Dimensionality: The non-flat, sp³-rich structure of the oxetane ring introduces three-dimensionality into molecules, which can lead to improved target selectivity and potency.[1][9]

Specific Applications and Reactivity

This compound serves as a versatile intermediate. The exocyclic double bond is an α,β-unsaturated ester, making it susceptible to a variety of chemical transformations.

Caption: Key chemical transformations of this compound.

One notable application is its use as an inhibitor of Casitas B-lineage lymphoma proto-oncogene B (CBL-B), which is being explored in the context of cancer therapy.[4][7] The molecule can be further elaborated through reactions such as Michael additions to introduce diverse functionalities at the 3-position of the oxetane ring.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is known to cause skin irritation and serious eye irritation.[4]

-

Precautionary Measures:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4][10]

-

Use in a well-ventilated area or under a chemical fume hood.[11]

-

In case of contact with eyes, rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so. Continue rinsing and seek medical attention if irritation persists.[4]

-

If skin irritation occurs, wash the affected area with soap and water and seek medical advice.[4]

-

Conclusion

This compound is more than just a chemical intermediate; it is a key enabling tool for the modern medicinal chemist. Its unique structural and physicochemical properties offer a reliable strategy for overcoming common challenges in drug development, such as poor solubility and metabolic instability. The well-defined synthesis and predictable reactivity of this building block, as detailed in this guide, provide researchers with a robust platform for the design and synthesis of novel therapeutics. As the demand for drug candidates with optimized ADME profiles continues to grow, the importance of specialized building blocks like this compound is set to increase significantly.

References

-

J. Med. Chem. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

-

Rlavie. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

-

ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cihan University-Erbil Repository. (n.d.). Oxetanes as Versatile Building Blocks in the Total Synthesis of Natural Products: An overview. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxetanes in Drug Discovery Campaigns | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 922500-91-2 [amp.chemicalbook.com]

- 5. This compound|CAS 922500-91-2 [rlavie.com]

- 6. This compound | 922500-91-2 [sigmaaldrich.com]

- 7. This compound | 922500-91-2 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

Ethyl 2-(oxetan-3-ylidene)acetate molecular structure and weight

An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)acetate

Introduction

This compound is a valuable heterocyclic building block increasingly recognized for its utility in medicinal chemistry and organic synthesis. The incorporation of the strained oxetane ring, a four-membered cyclic ether, into molecular scaffolds can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a desirable motif in drug design.[1] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, offering field-proven insights for its effective application in research and development. The molecule's unique structure, featuring an exocyclic α,β-unsaturated ester appended to the oxetane ring, presents a versatile platform for further chemical modification.[2] It has been identified as a useful research chemical and a potential inhibitor of Casitas B-lineage lymphoma B (CBL-B), a target of interest in cancer therapy.[3][4][5]

Molecular Profile and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Understanding these properties is the first step in designing experimental work and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 922500-91-2 | [3][4][6][7] |

| Molecular Formula | C₇H₁₀O₃ | [3][6][7] |

| Molecular Weight | 142.15 g/mol | [3][6] |

| Appearance | Colorless to light yellow liquid/viscous oil | [3][5][7] |

| Boiling Point | 207 °C | [5] |

| Density | 1.228 g/cm³ | [5] |

| Flash Point | 78 °C | [5] |

| Storage | Store in freezer (-20°C), sealed in dry conditions | [5][6][8] |

Molecular Structure Analysis

The structure of this compound is defined by two key features: the strained oxetane ring and the conjugated ethyl ester group. The exocyclic double bond creates a planar, electron-deficient system ripe for nucleophilic addition, while the oxetane moiety introduces a polar, three-dimensional element.

Synthesis and Purification: A Mechanistic Approach

The most prevalent and efficient method for synthesizing this compound is a Wittig-type olefination reaction, specifically the Horner-Wadsworth-Emmons (HWE) or standard Wittig reaction.[2][3][5] This choice is mechanistically sound as it provides excellent control for forming the exocyclic C=C double bond from a ketone precursor.

Causality of Experimental Choice: The reaction utilizes a stabilized phosphorus ylide (e.g., ethoxycarbonylmethylene triphenylphosphine) which is less reactive and more selective than unstabilized ylides. This selectivity is crucial for reacting efficiently with the relatively stable oxetan-3-one without promoting ring-opening or other side reactions. The reaction proceeds via a nucleophilic attack of the ylide on the ketone's carbonyl carbon, forming a betaine intermediate which then collapses to form the desired alkene and a phosphine oxide byproduct.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3][5]

-

Reagent Preparation:

-

To a round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq, e.g., 500 mg, 6.94 mmol).

-

Dissolve the ketone in anhydrous dichloromethane (DCM) (approx. 15 mL) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath.

-

-

Wittig Reaction:

-

In a separate container, weigh ethoxycarbonylmethylene triphenylphosphine (1.1 eq, e.g., 2.66 g, 7.63 mmol).

-

Slowly add the phosphorus ylide to the cooled solution of oxetan-3-one with vigorous stirring. The addition is performed at 0 °C to control the initial exothermic reaction.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for approximately 15-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, the reaction mixture contains the product and triphenylphosphine oxide byproduct.

-

Set up a silica gel plug (a short column of silica gel in a fritted funnel).

-

Pass the entire reaction mixture through the silica gel plug, eluting with a solvent system such as 30% ethyl acetate in petroleum ether. This step is crucial as it efficiently removes the highly polar triphenylphosphine oxide.[3][5]

-

Collect the filtrate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

-

-

Final Product:

Spectroscopic Characterization

Structural confirmation is paramount. While a full suite of analytical techniques (¹³C NMR, IR, HRMS) is recommended for complete characterization, ¹H NMR provides highly diagnostic information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule's structure. Based on reported data, the following signals are expected (400 MHz, CDCl₃):[3][5]

-

δ 1.29 (t, 3H): This triplet corresponds to the three protons of the methyl group (-CH₃) in the ethyl ester moiety. The triplet pattern arises from coupling to the adjacent methylene group (-CH₂-).

-

δ 4.18 (q, 2H): This quartet represents the two protons of the methylene group (-O-CH₂-) in the ethyl ester. The quartet is a result of coupling to the three protons of the adjacent methyl group.

-

δ 5.32-5.34 (m, 2H) & 5.52-5.54 (m, 2H): These two multiplets correspond to the four protons on the oxetane ring (-CH₂-O-CH₂-). The complex pattern is due to their distinct chemical environments and coupling to each other.

-

δ 5.64-5.66 (m, 1H): This multiplet represents the single vinylic proton (=CH-). Its chemical shift is downfield due to the deshielding effect of the conjugated ester group.

Applications in Research and Drug Development

This compound serves as a versatile intermediate for introducing the oxetane motif.

-

Scaffold for Drug Discovery: The exocyclic double bond is a Michael acceptor, making it susceptible to conjugate addition reactions. This allows for the straightforward introduction of various nucleophiles (amines, thiols, etc.) to create more complex 3,3-disubstituted oxetanes, which are of significant interest in medicinal chemistry.[2][9]

-

Bioisosteric Replacement: The oxetane ring is often used as a polar bioisostere for gem-dimethyl or carbonyl groups, improving aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[1]

-

CBL-B Inhibition: The compound has been specifically noted as a potential inhibitor of CBL-B, an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[3][5] Inhibiting CBL-B is a promising strategy in immuno-oncology to enhance the immune response against tumors.

References

-

This compound. Shanghai Rlavie Technology Co., ltd. [Link]

-

This compound | CAS No: 922500-91-2. Pharmaffiliates. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

This compound (C7H10O3). PubChemLite. [Link]

-

Recent Advances in the Synthesis of 2-Substituted Oxetanes. ResearchGate. [Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications - Organic Letters. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications - Journal of Medicinal Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 922500-91-2 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 922500-91-2 [amp.chemicalbook.com]

- 6. This compound | 922500-91-2 [sigmaaldrich.com]

- 7. This compound|CAS 922500-91-2 [rlavie.com]

- 8. 922500-91-2|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

Ethyl 2-(oxetan-3-ylidene)acetate: A Technical Guide for the Modern Medicinal Chemist

Executive Summary: Ethyl 2-(oxetan-3-ylidene)acetate (CAS No. 922500-91-2) has emerged as a pivotal building block in contemporary drug discovery. Its value lies not in its intrinsic biological activity but in its role as a versatile and efficient precursor for introducing the highly sought-after oxetane motif into complex molecules. The oxetane ring, a polar, three-dimensional, and metabolically robust isostere for gem-dimethyl and carbonyl groups, offers a powerful strategy to overcome common challenges in lead optimization, such as poor solubility and metabolic instability.[1][2] This guide provides an in-depth analysis of the commercial availability, synthesis, characterization, and synthetic utility of this compound, equipping researchers with the practical knowledge to leverage this reagent in their drug design campaigns.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

The pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a central challenge in medicinal chemistry. The oxetane moiety has gained significant traction as a "smart" structural element that can confer profound benefits on a parent molecule.[2] Its incorporation can lead to:

-

Enhanced Aqueous Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane can increase aqueous solubility by orders of magnitude, a critical factor for improving oral bioavailability.[1]

-

Improved Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, particularly when compared to sterically accessible carbonyl groups or methylene groups that can be sites of oxidative metabolism.[1]

-

Reduced Lipophilicity: The inherent polarity of the oxetane reduces the overall lipophilicity (LogD) of a compound, which can mitigate off-target toxicities and improve drug-like properties.[3]

-

Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of a proximal amine, a useful tactic for detuning high basicity that can lead to hERG channel inhibition or poor permeability.[1][3]

This compound serves as a key entry point to this valuable chemical space, providing an electrophilic handle for the straightforward installation of a 3-substituted oxetane core.

Commercial Availability and Procurement

This compound is readily available from a variety of commercial suppliers, ensuring a reliable supply chain for research and development activities. The compound is typically sold as a liquid with purity levels ranging from 97% to over 99%.

| Supplier | CAS Number | Typical Purity | Notes |

| Sigma-Aldrich | 922500-91-2 | 97% | Available in quantities from 100 mg to 100 g.[4] |

| ChemicalBook | 922500-91-2 | 98% min | Lists multiple vendors and provides safety information. |

| Ambeed, Inc. | 922500-91-2 | 97% | Distributed through partners like Sigma-Aldrich.[5] |

| CymitQuimica | 922500-91-2 | 97% | Offers a wide range of quantities from 100 mg to 1 kg.[6] |

| BLD Pharm | 922500-91-2 | ≥97% | Requires cold-chain transportation. |

When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity. For long-term storage, the compound should be sealed in a dry, inert atmosphere and stored in a freezer at or below -20°C to maintain its integrity.[5]

Synthesis and Characterization

While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs. The most common and reliable method is a Wittig-type olefination reaction.

Recommended Synthesis Protocol (Wittig Reaction)

This protocol is based on a well-documented procedure involving the reaction of commercially available oxetan-3-one with a stabilized phosphorane ylide. The stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphine, is favored due to its ease of handling and high selectivity for the desired E-alkene geometry, although in this case, the product is a single geometric isomer due to the cyclic nature of the ketone.

Caption: Workflow for the Wittig Synthesis of this compound.

Step-by-Step Methodology:

-

Dissolve oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add (ethoxycarbonylmethylene)triphenylphosphine (1.1 eq) to the cooled solution portion-wise with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the triphenylphosphine oxide byproduct will precipitate. For simplified purification, concentrate the reaction mixture and filter it through a short plug of silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 30% ethyl acetate).

-

Combine the filtrate and concentrate under reduced pressure to yield this compound as a colorless to yellow oil. A typical yield for this reaction is approximately 79%.

Spectroscopic Data

The identity and purity of the synthesized product should be confirmed by spectroscopic analysis. The following ¹H NMR data is characteristic of the compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.66 - 5.64 | m | 1H | =CH |

| 5.54 - 5.52 | m | 2H | O-CH₂ |

| 5.34 - 5.32 | m | 2H | O-CH₂ |

| 4.18 | q | 2H | O-CH₂-CH₃ |

| 1.29 | t | 3H | O-CH₂-CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz. |

Reactivity and Synthetic Utility: A Versatile Michael Acceptor

The primary synthetic value of this compound lies in its function as an α,β-unsaturated ester, making it an excellent Michael acceptor. This reactivity allows for the stereoselective formation of a quaternary center at the 3-position of the oxetane ring through 1,4-conjugate addition.

Caption: General Scheme of Conjugate Addition to this compound.

This reaction pathway is highly valuable for building molecular complexity and accessing novel 3,3-disubstituted oxetanes that are otherwise difficult to synthesize.[7]

Protocol: Rhodium-Catalyzed 1,4-Aryl Addition

This method demonstrates the addition of an aryl group to the oxetane scaffold, a common transformation in medicinal chemistry for exploring structure-activity relationships (SAR).[7]

Step-by-Step Methodology:

-

To a flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a rhodium catalyst such as {RhCl(cod)}₂ (5 mol%).

-

Add 1,4-dioxane as the solvent, followed by an aqueous solution of a base, such as potassium hydroxide (1.3 eq).

-

Stir the biphasic mixture vigorously at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup. Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-3-(ethoxycarbonylmethyl)oxetane.

Protocol: Base-Catalyzed Aza-Michael Addition

The addition of nitrogen nucleophiles is a powerful method for creating novel oxetane-containing amino acid derivatives or for linking the oxetane motif to other heterocyclic scaffolds.

Step-by-Step Methodology:

-

Dissolve the amine nucleophile (1.0 eq) and this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

-

Add a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq).

-

Stir the reaction mixture at an elevated temperature (e.g., 45-65 °C) for 4-24 hours.

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting adduct via flash chromatography.

Applications in Drug Discovery: A Gateway to Novel 3,3-Disubstituted Oxetanes

The true power of this compound is realized when its reactivity is applied to solve tangible problems in drug design. By serving as a versatile and reactive scaffold, it enables medicinal chemists to strategically introduce the oxetane ring to enhance the properties of lead compounds.

Bioisosteric Replacement Strategies

As previously mentioned, the 3,3-disubstituted oxetane core, readily accessed from this compound, is an excellent bioisostere for gem-dimethyl and carbonyl groups.[1][2] For instance, a metabolically labile ketone in a lead compound could be replaced by a stable oxetane ring. The conjugate addition chemistry of this compound provides a direct route to synthesize such analogs, allowing for a head-to-head comparison of properties and biological activity.

Enhancing Physicochemical Properties

The ability to append a wide variety of nucleophiles—from simple amines to complex heterocyclic fragments—onto the oxetane core allows for systematic fine-tuning of a molecule's physicochemical profile. The addition of polar, amine-containing side chains via the aza-Michael reaction, for example, can be used to increase solubility and modulate pKa, directly addressing common liabilities in late-stage lead optimization.[1]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the modern medicinal chemist. Its commercial availability and straightforward synthesis provide ready access, while its well-defined reactivity as a Michael acceptor offers a reliable and versatile method for constructing novel 3,3-disubstituted oxetanes. By leveraging this key building block, researchers can efficiently introduce the beneficial oxetane motif to enhance the drug-like properties of their compounds, accelerating the journey from hit-to-lead and lead optimization.

References

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

Science of Synthesis. (2017). Oxetanes and Oxetan-3-ones. In Knowledge Updates 2017/2. Thieme. [Link]

-

Fábián, L., Sipos, G., Káncz, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 794. [Link]

-

MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

-

National Center for Biotechnology Information. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity. [Link]

-

National Center for Biotechnology Information. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. [Link]

-

Royal Society of Chemistry. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

-

National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

National Center for Biotechnology Information. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition. [Link]

-

PubMed. Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. [Link]

-

PubMed. Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors. [Link]

-

Semantic Scholar. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 922500-91-2 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Characterization of Ethyl 2-(oxetan-3-ylidene)acetate as a Putative CBL-B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (CBL-B) has emerged as a critical intracellular immune checkpoint, negatively regulating T-cell and Natural Killer (NK) cell activation.[1][2] Its inhibition presents a compelling therapeutic strategy in immuno-oncology to lower the threshold for immune cell activation and enhance anti-tumor immunity.[3] This guide focuses on Ethyl 2-(oxetan-3-ylidene)acetate, a compound identified as a potential CBL-B inhibitor, and provides a comprehensive framework for its technical evaluation. While direct, peer-reviewed evidence detailing its specific inhibitory activity is emerging, its oxetane-containing scaffold represents a class of structures with favorable medicinal chemistry properties.[4] This document serves as a detailed roadmap for researchers, outlining the essential biochemical, biophysical, and cellular assays required to rigorously characterize and validate this compound or similar molecules as bona fide CBL-B inhibitors.

Introduction: CBL-B as a High-Value Immuno-Oncology Target

CBL-B is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold for T-lymphocytes.[5] In the absence of co-stimulation (Signal 2), CBL-B ubiquitinates key proteins in the T-cell receptor (TCR) signaling cascade, such as Phospholipase C gamma 1 (PLCγ1) and the p85 subunit of PI3K, targeting them for degradation and thereby preventing T-cell activation.[2][6] Genetic knockout of CBL-B in mice results in T-cells that can be activated by TCR engagement alone, leading to spontaneous rejection of tumors.[1] This powerful anti-tumor activity underscores the therapeutic potential of small molecule inhibitors that can phenocopy this genetic deletion.

Small molecule inhibitors of CBL-B, such as NX-1607 which is currently in clinical trials, have been shown to lock the protein in an inactive conformation, acting as an "intramolecular glue".[7][8] This prevents the conformational changes required for its E3 ligase activity. This compound, containing a strained oxetane ring, represents an intriguing chemical scaffold. The oxetane moiety is increasingly utilized in drug discovery to improve properties like aqueous solubility and metabolic stability while providing a rigid, three-dimensional structural element.[4]

This guide will delineate a systematic, multi-tiered approach to validate and characterize the potential of this compound as a CBL-B inhibitor, from initial biochemical confirmation to cellular proof-of-concept.

The CBL-B Signaling Pathway and Points of Inhibition

CBL-B exerts its negative regulatory function downstream of the TCR. Understanding this pathway is critical to designing and interpreting cellular assays.

Caption: CBL-B's role in negatively regulating TCR signaling.

Experimental Validation Workflow

A rigorous validation cascade is essential to confirm the activity, potency, and mechanism of a putative inhibitor. This workflow progresses from direct target engagement and biochemical inhibition to functional consequences in a cellular context.

Caption: A tiered workflow for characterizing CBL-B inhibitors.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achievable via a Wittig reaction, a standard method in organic chemistry.

Protocol:

-

Dissolve Oxetan-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C.

-

Add Ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.

-

Allow the reaction to slowly warm to room temperature and stir for 15-30 minutes.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel, eluting with a mixture of ethyl acetate and petroleum ether.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.[6]

Tier 1: Biochemical and Biophysical Characterization

4.2.1 Direct Binding Affinity via Surface Plasmon Resonance (SPR)

-

Causality: SPR is a primary method to confirm direct physical interaction between the compound and the target protein. It provides kinetic data (association and dissociation rates) and affinity (KD).

-

Protocol:

-

Immobilize biotinylated recombinant human CBL-B protein on a streptavidin-coated sensor chip.[9]

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

-

Inject the compound solutions over the CBL-B-coated and a reference flow cell.

-

Monitor the change in response units (RU) over time to measure association and dissociation.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).[9]

-

4.2.2 Biochemical Potency via TR-FRET Assay

-

Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a quantitative measure of the compound's ability to inhibit CBL-B's E3 ligase activity in a high-throughput format. This assay can be configured to measure auto-ubiquitination.[10]

-

Protocol:

-

Reagents: GST-tagged CBL-B, biotin-labeled Ubiquitin, E1 and E2 (UbcH5b) enzymes, ATP, and a TR-FRET detection pair (e.g., Terbium-labeled anti-GST antibody and Streptavidin-d2).[1]

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, combine the E1, E2, GST-CBL-B, biotin-ubiquitin, and ATP with the test compound.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for auto-ubiquitination.

-

Stop the reaction and add the TR-FRET detection reagents.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio and plot against compound concentration to determine the IC50 value.[11]

-

4.2.3 In Vitro Auto-ubiquitination Assay (Orthogonal Validation)

-

Causality: This gel-based assay provides a direct, visual confirmation of the inhibition of ubiquitin chain formation on CBL-B, serving as a crucial orthogonal validation of the TR-FRET results.

-

Protocol:

-

Set up ubiquitination reactions in microcentrifuge tubes containing E1, E2, ubiquitin, ATP, and recombinant CBL-B.[12]

-

Add varying concentrations of this compound or DMSO vehicle control.

-

Incubate the reactions at 37°C for 60-90 minutes.[13]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Perform a Western blot using an anti-CBL-B or anti-ubiquitin antibody to visualize the high molecular weight smear characteristic of poly-ubiquitination.[14]

-

Observe the reduction in the ubiquitin smear in the presence of the inhibitor.

-

Tier 2: Cellular Activity and Functional Outcomes

4.3.1 Cellular Target Engagement: ZAP70 Phosphorylation

-

Causality: CBL-B ubiquitinates ZAP70, a key kinase in the TCR signaling pathway.[2] Inhibition of CBL-B should lead to an accumulation of phosphorylated, active ZAP70 (pZAP70) in T-cells upon stimulation.

-

Protocol:

-

Culture Jurkat T-cells or primary human PBMCs.

-

Pre-treat cells with a dose range of this compound for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).[15]

-

Immediately lyse the cells in a phosphatase inhibitor-containing buffer.

-

Analyze cell lysates by Western blot using antibodies specific for phospho-ZAP70 (Tyr493) and total ZAP70.

-

Quantify the band intensities to determine the dose-dependent increase in pZAP70 levels.

-

4.3.2 T-Cell Activation Assay: IL-2 Production

-

Causality: The ultimate functional consequence of relieving CBL-B's negative regulation is enhanced T-cell activation, which can be quantified by measuring the production of the cytokine Interleukin-2 (IL-2).[16]

-

Protocol:

-

Isolate primary human CD4+ T-cells from healthy donor blood.

-

Plate the T-cells and pre-treat with a dose range of this compound for 1 hour.

-

Stimulate the cells with suboptimal concentrations of plate-bound anti-CD3 antibody (to create a dependency on co-stimulation that CBL-B inhibition can overcome).

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using a standard ELISA or a bead-based immunoassay (e.g., Luminex).

-

Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value.[4]

-

Data Presentation and Interpretation

Quantitative data from the validation workflow should be summarized for clear comparison and decision-making.

| Assay | Parameter Measured | Endpoint | Example Target Value |

| Surface Plasmon Resonance (SPR) | Direct Binding Affinity | KD (nM) | < 1,000 nM |

| TR-FRET Auto-ubiquitination | Biochemical Inhibition | IC50 (nM) | < 500 nM |

| T-Cell IL-2 Production | Cellular Function | EC50 (µM) | < 5 µM |

| pZAP70 Western Blot | Cellular Target Engagement | Fold-Increase | > 2-fold at 1 µM |

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of this compound as a potential CBL-B inhibitor. By progressing from direct biophysical binding and biochemical inhibition to cellular target engagement and functional T-cell activation, researchers can build a compelling data package to validate this, or any other, novel chemical entity. Each experimental step is designed to answer a critical question, ensuring that resources are directed toward compounds with a genuine therapeutic potential in the exciting field of immuno-oncology.

References

-

Zhu, W. (2025). Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation. Journal for ImmunoTherapy of Cancer. Available from: [Link]

-

BPS Bioscience. (n.d.). CBL-B-Driven SRC Ubiquitination Intrachain TR-FRET Assay Kit. Available from: [Link]

-

Bio-Connect. (2022). Screening tools for CBL activity | TR-FRET Assay Kit. Available from: [Link]

-

Kimani, S. W., et al. (2023). The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition. Communications Biology. Available from: [Link]

-

BPS Bioscience. (n.d.). CBL-B TR-FRET Assay Kit. Available from: [Link]

-

Zhang, T., et al. (2012). Cbl-b limits the induction of IL-2, CD25, and CD71 expression during the first 22 h of T cell activation. The Journal of Immunology. Available from: [Link]

-

BPS Bioscience. (n.d.). CBL-B Assay Service. Available from: [Link]

-

HotSpot Therapeutics. (2023). Exploring proximal biomarkers of CBL-B inhibition in human peripheral blood mononuclear cells. Journal for ImmunoTherapy of Cancer. Available from: [Link]

-

Kimani, S. W., et al. (2023). The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition. PubMed Central. Available from: [Link]

-

Nurix Therapeutics. (2022). Discovery and Optimization of CBL-B Inhibitors. Available from: [Link]

-

Patel, V. F. (2024). Potential Therapeutic Benefit of the Selective Inhibitors of Casitas B Cell Lymphoma-b (CBL-B) in Cancer Immunotherapy. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Zhang, J., et al. (2012). T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells. The Journal of Immunology. Available from: [Link]

-

Krawczyk, C., et al. (2011). Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells. Proceedings of the National Academy of Sciences. Available from: [Link]

- Nurix Therapeutics. (2020). 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus. Google Patents.

-

Zhu, W., et al. (2024). Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation. Journal for ImmunoTherapy of Cancer. Available from: [Link]

-

Kimani, S. W., et al. (2023). Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor. bioRxiv. Available from: [Link]

-

Chen, L., et al. (2008). Tyr292 phosphorylation and interaction of ZAP-70 with PI3K p85, c-Cbl, Cbl-b, and Shc. Blood. Available from: [Link]

-

PatentGuru. (n.d.). CBL-B INHIBITOR, COMPOSITIONS COMPRISING A CBL-B INHIBITOR IN A METHOD OF TREATING A DISEASE ASSOCIATED WITH CELL PROLIFERATION. Available from: [Link]

-

Lee, J. H., & Kim, W. T. (2019). In vitro Auto- and Substrate-Ubiquitination Assays. Bio-protocol. Available from: [Link]

-

Demaria, O., et al. (2023). Inhibition of Cbl-b restores effector functions of human intratumoral NK cells. Journal for ImmunoTherapy of Cancer. Available from: [Link]

-

Furger, P. G., et al. (2001). Surface plasmon resonance analysis of the binding of IF-Cbl flowing along BIAcore CM5 sensor chips with immobilized wild-type or FM1 mutant form of CUB 5-8. Biochemical Journal. Available from: [Link]

-

Nurix Therapeutics. (2024). Rational Discovery of a Small Molecule Intramolecular Glue Inhibitor of CBL-B that Enhances T-cell Function. Available from: [Link]

-

BPS Bioscience. (n.d.). Ubiquitination and CBL. Available from: [Link]

-

Au-Yeung, B. B., et al. (2013). A genetically selective inhibitor reveals a ZAP-70 catalytic-independent function in TREG cells. Nature Immunology. Available from: [Link]

-

Lu, D., et al. (1998). Association of Zap-70 with c-Cbl is induced by T cell activation and tyrosine phosphorylated c-Cbl binds the ZAP-70 SH2 domains. The Journal of Immunology. Available from: [Link]

-

Institute of Molecular and Translational Medicine. (2024). CBL-B – An upcoming immune-oncology target. Available from: [Link]

-

AstraZeneca. (2021). Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity. Available from: [Link]

-

Kraft, E., et al. (2013). In vitro Protein Ubiquitination Assays. Bio-protocol. Available from: [Link]

-